1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Overview
Description
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core with a chloro substituent at the 7-position and an ethanone group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1H-pyrrolo[3,2-b]pyridine.
Reaction Conditions: The key step involves the acylation of the pyrrolopyridine core. This can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOMe) can yield the corresponding methoxy derivative.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a bromo substituent instead of a chloro group, which can affect its reactivity and biological activity.
1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine: This derivative has additional functional groups that can enhance its potency as a kinase inhibitor.
Properties
IUPAC Name |
1-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWUBISBXRHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856808 | |
Record name | 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-01-0 | |
Record name | 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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